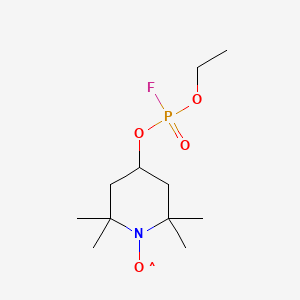

4-Ethoxyfluorophosphinyloxy TEMPO

Overview

Description

Synthesis Analysis

TEMPO and its derivatives are synthesized through various methods, including photochemical synthesis, which involves the use of TEMPO as an oxygen atom donor in the formation of complex compounds. For instance, the synthesis of 1,4-dicarbonyl compounds from alkyne-containing aryl iodides via photochemical C-I bond cleavage, intramolecular cyclization, oxidation, and intermolecular radical coupling has been reported, with TEMPO playing a crucial role as the oxygen atom donor in these transformations (Xu et al., 2021).

Molecular Structure Analysis

The molecular structures of TEMPO derivatives are analyzed through techniques such as X-ray crystallography. These analyses reveal the arrangements and interactions at the molecular level, contributing to our understanding of their properties and reactivity. For instance, the crystal structure and potential ferromagnetism of 4-acetyloxy TEMPO have been studied to understand the origin of magnetic phenomena in organic free radicals (Wang Yu, 2002).

Chemical Reactions and Properties

TEMPO derivatives participate in a variety of chemical reactions, showcasing properties such as radical scavenging and acting as catalysts. For example, the nickel-catalyzed alkyl-alkyl cross-couplings of fluorinated secondary electrophiles, a general approach to the synthesis of compounds with a perfluoroalkyl substituent, demonstrate the role of TEMPO in inhibiting cross-coupling under certain conditions (Liang & Fu, 2015).

Physical Properties Analysis

The physical properties of TEMPO derivatives, such as their liquid-crystalline behavior, are influenced by their molecular structure. Studies on dissymmetric molecules, including TEMPO derivatives, reveal notable smectic properties and how molecular arrangements are influenced by fluorophilic and polar interactions (Duan et al., 1999).

Chemical Properties Analysis

The chemical properties of TEMPO derivatives, including their reactivity and stability, are crucial for their application in various fields. For example, the aerobic oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO showcases the catalytic abilities of TEMPO derivatives in facilitating complex chemical transformations (Han et al., 2011).

Scientific Research Applications

Electrochromic Devices : TEMPO has been used in electrochromic devices (ECDs), demonstrating high absorbance attenuation in the visible range and reversible cycling stability (Hu et al., 2009).

Cytotoxicity and Autophagy in Cells : 4-Methoxy-TEMPO, a TEMPO derivative, induces cytotoxicity, autophagy, and DNA damage in HepG2 cells through mechanisms involving reactive oxygen species (ROS) and MAPK signaling pathways (Zhang et al., 2018).

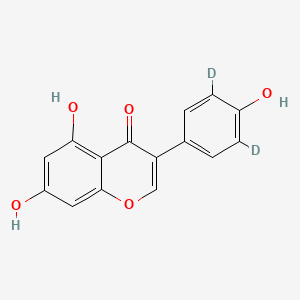

Fluorescent Probes for Biological Detection : Dihydroxycoumarins, when combined with 4-hydroxy-TEMPO, serve as highly selective fluorescent probes for detecting 4-hydroxy-TEMPO in aqueous solutions, applicable in clinical and research settings (Żamojć et al., 2015).

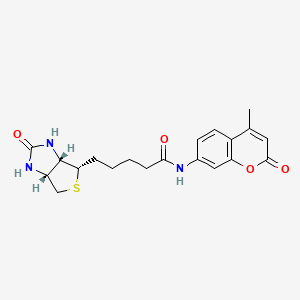

Dynamic Nuclear Polarization (DNP) Experiments : TOTAPOL, a biradical containing TEMPO molecules, enhances the efficiency of microwave-driven DNP experiments, useful in the study of proteins and nucleic acids (Song et al., 2006).

Wood Cellulose Oxidation : TEMPO and its derivatives are effective in the oxidation of wood cellulose, leading to the production of individualized and surface-oxidized cellulose nanofibrils (Iwamoto et al., 2010).

Organic Radical Batteries : Poly(4-methacryloyloxy-TEMPO), synthesized through group-transfer polymerization, shows promise as an active electrode material in rechargeable organic radical batteries (Bugnon et al., 2007).

All-Organic Redox Batteries : An all-organic redox cell employing 4-Oxo TEMPO has been investigated for its electrochemical properties, highlighting its potential in energy storage applications (Park et al., 2015).

Redox Shuttle Additives in Li-Ion Cells : TEMPO and its derivatives, used as redox shuttle additives in Li-ion cells, show stability and potential for enhancing battery safety and efficiency (Buhrmester et al., 2006).

Safety And Hazards

Future Directions

The future directions for the use and study of 4-Ethoxyfluorophosphinyloxy TEMPO are not explicitly mentioned in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.

properties

InChI |

InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKVLLLJUKXMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC1CC(N(C(C1)(C)C)[O])(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxyfluorophosphinyloxy TEMPO | |

CAS RN |

37566-53-3 | |

| Record name | 4-(Ethoxyfluorophosphinyloxy)-TEMPO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

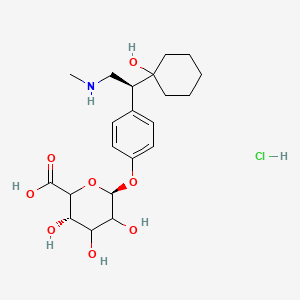

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)